2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one is an organic compound with a unique structure that includes a pyrazolone core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-methoxybenzyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazolone ring can be reduced to form a pyrazolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
821016-26-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-7,12H,8H2,1H3 |
InChI Key |
XJTUJLNJDLZTLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CN2 |
Origin of Product |
United States |
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